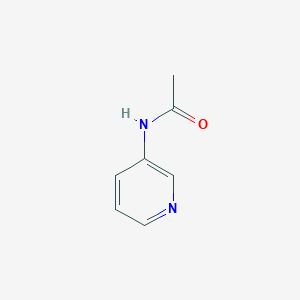

3-Acetamidopyridine

Vue d'ensemble

Description

3-Acetamidopyridine: is an organic compound with the molecular formula C7H8N2O . It is a derivative of pyridine, where the amino group at the third position is acetylated. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

3-Acetamidopyridine can be synthesized through the acetylation of 3-aminopyridine. One common method involves dissolving 3-aminopyridine in a mixture of pyridine and acetic anhydride. The reaction mixture is kept at room temperature for 24 hours. Water is then added, and the solution is evaporated to dryness. The resulting precipitate is washed with diethyl ether and recrystallized from methanol .

Industrial Production Methods:

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Analyse Des Réactions Chimiques

Acetic Anhydride/Pyridine Method

- Reagents : 3-Aminopyridine, acetic anhydride, pyridine.

- Conditions : Room temperature, 24-hour reaction.

- Yield : High-purity product after recrystallization from methanol .

- Mechanism : Direct acetylation at the amino nitrogen without intermediate formation, supported by kinetic studies .

Schotten-Baumann Reaction

- Reagents : 3-Aminopyridine, acetonitrile, alumina catalyst.

- Conditions : Continuous-flow system, ambient temperature.

- Advantages : Avoids hazardous reagents (e.g., bromine) used in traditional Hofmann rearrangements .

Coordination Chemistry

3-AAP participates in metal-ligand coordination , forming complexes with transition metals:

Halogen-Bridged Complexes

- Example : Reaction with 1,4-diiodotetrafluorobenzene (1,4-DITFB) in chloroform yields halogen-bridged supramolecular structures .

- Application : Used in crystal engineering for designing porous materials.

Transition Metal Complexes

- Metals : Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺.

- Stoichiometry : Variable ratios (e.g., [M(3-AAP)₂X₂], where X = Cl⁻, NO₃⁻).

- Properties : Enhanced thermal stability and antimicrobial activity compared to free ligand .

Oxidation Reactions

3-AAP undergoes selective oxidation under controlled conditions:

Oxidative Cleavage

- Reagents : KMnO₄ (acidic or neutral media), H₂O₂.

- Products : Pyridine-3-carboxylic acid (nicotinic acid) derivatives.

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Medium | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ | 60–80°C | 3-Pyridyl carboxylic acid | 70–75% |

| H₂O₂ | NaOH | RT | N-Oxide derivatives | 50–55% |

Stability and Hydrolysis

Applications De Recherche Scientifique

Medicinal Chemistry

3-Acetamidopyridine has been explored for its potential therapeutic effects, particularly as a ligand in the formation of metal complexes that exhibit biological activity. Notably, studies have suggested its role in:

- Anticancer Activity : Research indicates that this compound complexes with transition metals can enhance cytotoxicity against cancer cell lines. For instance, coordination with cobalt ions has shown increased cytotoxic effects compared to the uncoordinated ligand .

- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, indicating potential applications in treating neurological disorders like multiple sclerosis .

Table 1: Summary of Biological Activities of this compound Complexes

| Metal Ion | Biological Activity | Reference |

|---|---|---|

| Co²⁺ | Increased cytotoxicity | |

| Ni²⁺ | Reduced cytotoxicity | |

| Cu²⁺ | Moderate antibacterial activity |

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand to form stable complexes with various metal ions. These complexes have been studied for their luminescent properties and potential applications in photonics.

- Luminescent Properties : The formation of coordination polymers using this compound has led to materials with luminescent characteristics suitable for advanced optical applications.

- Complex Formation : Interaction studies reveal that this compound can form stable complexes with transition metals, enhancing the biological activity of these complexes, which may lead to new therapeutic agents.

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various transition metal complexes formed with this compound on human lung cancer cell lines (A-549). The results indicated that cobalt complexes exhibited significantly higher cytotoxicity compared to nickel and copper complexes. This suggests that metal coordination can markedly influence the biological activity of the ligand .

Case Study 2: Neuroprotective Potential

Research on aminopyridines, including this compound, has shown promise in treating symptoms of multiple sclerosis. A systematic review highlighted that patients receiving treatment with aminopyridines demonstrated improved muscle strength and ambulation compared to placebo groups .

Mécanisme D'action

The mechanism of action of 3-acetamidopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

3-Aminopyridine: The precursor to 3-acetamidopyridine, differing by the presence of an amino group instead of an acetyl group.

3-Acetylpyridine: Similar structure but with a ketone group instead of an amide group.

N-(3-Pyridyl)acetamide: Another derivative of pyridine with similar functional groups.

Uniqueness:

This compound is unique due to its specific acetylated structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Activité Biologique

3-Acetamidopyridine, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, antitumor, and neuroprotective effects, supported by case studies and research findings.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 136.15 g/mol

- CAS Number : 504-24-5

The compound features a pyridine ring substituted with an acetamido group, influencing its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways, thus preventing bacterial proliferation .

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. A phase I clinical trial assessed the compound's efficacy in patients with advanced solid tumors. The study found that:

- The maximum tolerated dose (MTD) was established at 150 mg.

- Stable disease was observed in 25% of patients treated .

The mechanism of action appears to involve the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of tumor cells and increased apoptosis .

Neuroprotective Effects

In addition to its antimicrobial and antitumor activities, this compound has shown promise in neuroprotection. A study focused on its effects in models of neurodegenerative diseases reported that:

- The compound enhanced acetylcholine release in neuronal cultures.

- It exhibited protective effects against oxidative stress-induced neuronal damage .

These findings suggest that this compound may be beneficial in treating conditions like Alzheimer's disease by improving cholinergic neurotransmission and reducing oxidative damage.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was enhanced when used in combination with certain antibiotics, indicating potential for synergistic effects in clinical applications.

- Cancer Treatment : A cohort of patients with metastatic cancer received treatment with this compound as part of a combination therapy regimen. The results indicated improved patient outcomes compared to historical controls receiving standard treatments alone, highlighting the compound's potential role in cancer therapy .

Propriétés

IUPAC Name |

N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYIBLHBCPSTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207371 | |

| Record name | Acetamide, N-3-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-45-8 | |

| Record name | Acetamide, N-3-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005867458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-3-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5867-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Pyridin-3-yl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862W2J86S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-acetamidopyridine?

A1: this compound, also known as N-(pyridin-3-yl)acetamide, has the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they utilize its structural features for designing metal-containing networks [, ] and synthesizing other compounds [, ].

Q2: How does this compound interact with metal ions to form layered networks?

A2: this compound acts as a bridging ligand in the construction of layered metal-containing networks. The acetamide moiety (-NHCOCH3) plays a crucial role by forming hydrogen bonds with neighboring ligands, specifically N–H···O=C interactions []. This self-complementary hydrogen bonding guides the supramolecular assembly into layered structures. The distance between metal ions within these layers is controlled by the ligand-ligand hydrogen bonding, creating a tunable system [].

Q3: Can you provide an example of a specific metal complex formed with this compound and its structural features?

A3: One example is the complex [Cu(this compound)2(1,1,1,5,5,5-hexafluoro-2,4-pentanedione)2] []. In this complex, the copper(II) ion is coordinated by two this compound ligands and two 1,1,1,5,5,5-hexafluoro-2,4-pentanedione ligands. The this compound molecules act as bridging ligands, forming hydrogen bonds with neighboring molecules to create a layered structure.

Q4: Beyond layered networks, how else has this compound been utilized in chemical synthesis?

A4: Researchers have explored the reactivity of this compound in various synthetic applications. One example is the formation of 1,3-dianions using n-butyllithium, which can then react with carbonyl compounds and nitriles []. This methodology highlights the potential of this compound as a building block for more complex molecules. Additionally, it has been used in the synthesis of 2-arylpyrido[2,3-b][1,5]thiazepin-4(5H)-ones through reactions with ethyl thiocarboxylates [].

Q5: The research mentions "chalcogen S∙∙∙S bonding" in cadmium(II) coordination polymers with this compound. What is the significance of this interaction?

A5: In the cadmium(II) coordination polymer {[Cd(SCN)2(3-Acpy)]}n, where 3-Acpy represents this compound, chalcogen S∙∙∙S bonding plays a crucial role in assembling the one-dimensional polymer chains into a higher-order structure []. This weak interaction, along with intermolecular N–H∙∙∙S hydrogen bonds, contributes to the overall stability and arrangement of the supramolecular architecture [].

Q6: What are the potential antimicrobial activities associated with derivatives of this compound?

A6: Studies have investigated the antimicrobial properties of 1-adamantylthio derivatives of 3-substituted pyridines, including N-acetyl-2-(1-adamantylthio)-3-acetamidopyridine []. This specific derivative, along with others in the study, exhibited promising antigrowth activity against Streptococci bacteria, particularly β-hemolytic Streptococcus group A []. This highlights the potential of modifying the this compound structure for developing new antimicrobial agents.

Q7: Has this compound been investigated for its photochemical properties?

A7: Yes, research dating back several decades explored the photorearrangement of this compound [, ]. While the provided abstracts offer limited information on the specifics of this rearrangement, it underscores the molecule's ability to undergo transformations upon light exposure, a property potentially relevant for photochemical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.